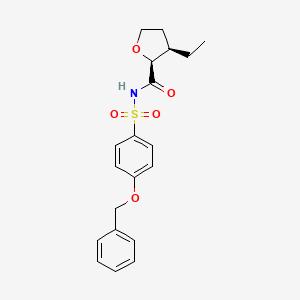![molecular formula C19H20N2O5S B7339857 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide](/img/structure/B7339857.png)
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and exhibit antibacterial activity. Additionally, it has been found to have an effect on the immune system and can modulate the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a valuable tool for studying various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential use as a diagnostic tool for various diseases. Additionally, it can be studied for its potential use in the development of new drugs for the treatment of inflammatory diseases, cancer, and bacterial infections.
Synthesis Methods
The synthesis of 4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide has been achieved through different methods. One of the most common methods is the reaction of 4-methoxy-3-nitrobenzoic acid with (1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl chloride followed by the reaction with sulfamide. The resulting compound is then reduced to obtain this compound.
Scientific Research Applications
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.
Properties
IUPAC Name |
4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11-5-3-4-6-13(11)14-10-15(14)19(23)21-27(24,25)17-9-12(18(20)22)7-8-16(17)26-2/h3-9,14-15H,10H2,1-2H3,(H2,20,22)(H,21,23)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGHZPRFLPCMH-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R)-3-[(2-tert-butyltetrazol-5-yl)methylamino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B7339775.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-ethoxycyclobutan-1-amine](/img/structure/B7339782.png)
![3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide](/img/structure/B7339786.png)
![(3R)-N-[(2-tert-butyltetrazol-5-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B7339794.png)
![1-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-N-[(1-ethylsulfanylcyclopropyl)methyl]methanamine](/img/structure/B7339803.png)
![N-[2-[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]ethyl]benzenesulfonamide](/img/structure/B7339842.png)
![(1S,5R)-7,7-dimethyl-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]bicyclo[3.2.0]heptan-6-amine](/img/structure/B7339843.png)
![2-[4-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]naphthalen-1-yl]oxyacetic acid](/img/structure/B7339845.png)
![2-[1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B7339849.png)
![(3R)-3-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B7339859.png)

![(1R,2S)-2-[[2-(4-cyclopropylpyrazol-1-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339875.png)
![(1S,2R)-2-[[2-(2-tert-butyltetrazol-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339878.png)
![(1R,2S)-2-[(7-bromo-2,3-dihydro-1,4-benzodioxine-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7339891.png)
